16-Dehydropregnenolone acetate
CAS No.: 979-02-2
Cat. No.: VC21337046
Molecular Formula: C23H32O3
Molecular Weight: 356.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 979-02-2 |
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Molecular Formula | C23H32O3 |
Molecular Weight | 356.5 g/mol |
IUPAC Name | [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 |
Standard InChI Key | MZWRIOUCMXPLKV-RFOVXIPZSA-N |
Isomeric SMILES | CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES | CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES | CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 167-170°C |
Chemical Properties and Structure
Molecular Identity and Characteristics
16-Dehydropregnenolone acetate is derived from pregnenolone through acetylation and dehydrogenation. The compound features a molecular formula of C23H32O3 and a molecular weight of 356.5 g/mol . It belongs to the class of steroid compounds characterized by a four-ring structure with specific modifications that make it valuable as a pharmaceutical intermediate.
The parent compound, 16-Dehydropregnenolone, is described as a 3beta-hydroxy-Delta(5)-steroid with a double bond between positions 16 and 17. It is classified as a 20-oxo steroid, an enone, and a 3beta-hydroxy-Delta(5)-steroid that is functionally related to pregnenolone .
Nomenclature and Identifiers
16-Dehydropregnenolone acetate is also known by several synonyms including:
The compound's CAS Registry Number is 979-02-2 , which serves as a unique identifier in chemical databases and regulatory documentation.
Physical and Chemical Properties
Table 1: Key Properties of 16-Dehydropregnenolone Acetate
Synthesis Methods
Traditional Synthesis from Diosgenin
The synthesis of 16-Dehydropregnenolone acetate historically begins with diosgenin, a natural steroid sapogenin found in various plant species, particularly those of the Dioscorea genus. The traditional method known as Marker's degradation was among the earliest approaches for converting diosgenin into 16-Dehydropregnenolone acetate .
Modern Three-Step Synthesis Process
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Acetolysis/Isomerization: Generation of acetylonium ion (CH3C+=O) from acetic anhydride using a molar ratio of 1:3.5 (diosgenin:Ac2O) in a pressure reactor with a hydrocarbon solvent at approximately 200°C and corresponding in-built pressure of 5-6 kg/cm² .
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Oxidation: An ultrasound-irradiated (35 KHz) oxidation reaction that creates the desired functional groups .
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Hydrolytic Degradation: Final conversion to 16-Dehydropregnenolone acetate through carefully controlled hydrolysis .
This modern approach eliminates the need for high-boiling solvents or toxic and costly catalysts in the crucial first step. Additionally, the hydrocarbon solvent used (commercial xylene) can be fully recovered for subsequent use, enhancing the economic and environmental profile of the process .
Patent-Based Advanced Methods
Recent innovations include a patented method utilizing ozone as an oxidant. The patent describes a process involving:
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Ring opening on diosgenin
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Oxidation using highly active ozone
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Hydrolysis and refining to produce high-quality 16-Dehydropregnenolone acetate
This method reports a total yield of 79.5%, significantly higher than the industrial average production level of 72-74%. Additional advantages include milder reaction conditions, easier control of reaction products, and the ability to recycle the oxidant. These features enable continuous production, reduced costs, and improved environmental sustainability .
Synthesis Methods Comparison
Table 2: Comparison of 16-Dehydropregnenolone Acetate Synthesis Methods
Spectroscopic Characteristics
Spectroscopic analysis provides valuable data for structural confirmation and quality control of 16-Dehydropregnenolone acetate. Key spectroscopic features include:
NMR Spectroscopy
In the 1H NMR spectrum, 16-Dehydropregnenolone acetate exhibits:
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C-16 olefinic proton at 6.4 ppm (singlet)
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C-6 olefinic proton at 5.3 ppm (multiplet)
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C-3 acetate protons at 2.0 ppm (singlet)
The 13C NMR spectrum confirms the molecular structure and formula C23H32O3 .
Infrared Spectroscopy
The IR spectrum of 16-Dehydropregnenolone acetate displays a characteristic band for the α,β-unsaturated carbonyl system at C-20 at 1675 cm-1, which is diagnostic for the compound's structural confirmation .
Table 3: Spectroscopic Characteristics of 16-Dehydropregnenolone Acetate
Applications and Importance
Pharmaceutical Applications
16-Dehydropregnenolone acetate serves as a key intermediate in the synthesis of numerous pharmaceutically important compounds including:
The strategic importance of this compound stems from its role as a versatile building block that can be further modified to produce a wide range of steroid-based therapeutic agents.
Research Value
As a bioactive small molecule, 16-Dehydropregnenolone acetate is valuable in research settings for:
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Investigating steroid hormone mechanisms
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Developing novel drug candidates
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Studying structure-activity relationships in steroid chemistry
Industrial Significance
The industrial significance of 16-Dehydropregnenolone acetate is underscored by ongoing efforts to optimize its production. The development of more efficient synthesis methods highlights its continued importance in pharmaceutical manufacturing and the economic value attached to improvements in its production processes .
Natural Sources and Related Compounds
Natural Occurrence
While 16-Dehydropregnenolone acetate is primarily produced synthetically, the parent compound 16-Dehydropregnenolone has been reported to occur naturally in certain plants. Specifically, it has been identified in Solanum mammosum and Solanum lyratum .
Related Steroid Compounds
The relationship between 16-Dehydropregnenolone acetate and other steroid compounds is significant for understanding its place in steroid chemistry:
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Diosgenin: The primary starting material for commercial synthesis, found in various Dioscorea species .
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Pregnenolone: A related steroid that shares structural features but lacks the 16,17-double bond and acetate group .
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Pseudodiosgenin diacetate: An important intermediate in the synthesis pathway, formed during the isomerization of diosgenin .
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